Luvixasertib (CFI-402257): Molecular Architecture, Mechanistic Paradigm, and Experimental Workflows
Luvixasertib (CFI-402257): Molecular Architecture, Mechanistic Paradigm, and Experimental Workflows
As the landscape of targeted oncology evolves, the therapeutic exploitation of chromosomal instability has emerged as a highly effective strategy against aggressive malignancies. Luvixasertib (formerly known as CFI-402257) represents a best-in-class, orally bioavailable small-molecule inhibitor targeting Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1) kinase[1].
This technical whitepaper provides an in-depth analysis of Luvixasertib’s molecular properties, its mechanism of action, and the self-validating experimental protocols required to evaluate its efficacy in preclinical settings.
Molecular Structure & Physicochemical Profile
Luvixasertib is built upon a pyrazolo[1,5-a]pyrimidine scaffold, a structural motif frequently utilized in kinase inhibitors due to its ability to mimic the purine ring of ATP[2]. By competitively binding to the ATP-binding pocket of the TTK enzyme, Luvixasertib achieves exceptional potency and selectivity. The inclusion of a cyclopropyl group and a distinct (3-hydroxy-3-methylcyclobutyl)methylamino side chain enhances its binding affinity and oral bioavailability, distinguishing it from earlier generations of Mps1 inhibitors[3].
To facilitate precise experimental design, the quantitative physicochemical and pharmacological properties of Luvixasertib are summarized below:
Table 1: Quantitative Physicochemical & Pharmacological Properties
| Property | Value |
| Compound Name | Luvixasertib (Synonym: CFI-402257) |
| CAS Number | 1610759-22-2 (Free base), 1610677-37-6 (HCl salt) |
| IUPAC Name | N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide |
| Molecular Formula | C₂₈H₃₀N₆O₃ |
| Molecular Weight | 498.58 g/mol (Free base), 535.0 g/mol (HCl salt) |
| Primary Target | TTK / Mps1 Kinase |
| In Vitro Potency | IC₅₀: 1.7 nM, Kᵢ: 0.1 nM |
| Selectivity Profile | Highly selective; inhibits none of 262 off-target kinases tested at 1 μM |
Data sourced from MedChemExpress[1], Selleckchem[4], and PubChem[3].
Mechanistic Paradigm: SAC Abrogation & Immune Modulation
The fundamental causality behind Luvixasertib’s antineoplastic activity lies in its disruption of the Spindle Assembly Checkpoint (SAC) . During normal mitosis, TTK phosphorylates key components of the SAC complex, ensuring that the Anaphase-Promoting Complex/Cyclosome (APC/C) remains inactive until all chromosomes are properly attached to the mitotic spindle[5].
When Luvixasertib inhibits TTK (IC₅₀ = 1.7 nM), the SAC is prematurely silenced. This forces the cell to enter anaphase before chromosomal alignment is complete, driving a massive increase in chromosome missegregation[1]. The resulting catastrophic aneuploidy triggers terminal apoptosis[6].
Furthermore, recent mechanistic studies reveal a secondary, indirect antitumoral effect: immune modulation. The generation of micronuclei from missegregated chromosomes leads to cytosolic DNA leakage. This activates the cGAS-STING pathway, potentiating Type I Interferon (T1IFN) signaling and mobilizing immune cells within the tumor microenvironment[7].
Fig 1: Mechanism of action of Luvixasertib driving catastrophic aneuploidy and immune activation.
Clinical Rationale & Synthetic Lethality
Luvixasertib is currently in Phase II clinical development for advanced solid tumors, including Triple-Negative Breast Cancer (TNBC) and ER+/HER2- breast cancer[8]. A critical application of this drug leverages synthetic lethality in CDK4/6 inhibitor-resistant breast cancers. RB1 loss—a primary mechanism of CDK4/6i resistance—induces inherent mitotic defects. These resistant cells become hyper-dependent on TTK for survival. Consequently, Luvixasertib treatment selectively pushes these resistant cells into lethal mitotic failure[6].
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the evaluation of Luvixasertib requires highly controlled, self-validating experimental systems. Below is the end-to-end workflow and the detailed methodologies for formulation and cellular validation.
Fig 2: End-to-end experimental workflow for validating Luvixasertib efficacy in oncology models.
Protocol 1: Preparation of Luvixasertib Working Solutions (In Vivo)
Causality & Rationale: Luvixasertib is a highly hydrophobic molecule. Moisture-contaminated DMSO will rapidly degrade the compound and induce precipitation[4]. Direct dilution into aqueous buffers causes immediate aggregation. We utilize a step-wise co-solvent system (PEG300 + Tween-80) to form stable micelles before introducing the aqueous phase.
Step-by-Step Methodology:
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Stock Reconstitution: Dissolve Luvixasertib in fresh, anhydrous DMSO to create a 33 mg/mL clear stock solution. Validation check: The solution must be completely transparent with no particulate matter.
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Co-Solvent Addition: To prepare 1 mL of working solution, transfer 50 μL of the DMSO stock into a sterile microcentrifuge tube. Add 400 μL of PEG300. Vortex thoroughly for 30 seconds.
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Surfactant Stabilization: Add 50 μL of Tween-80 to the system. Mix evenly until the solution is completely clarified. Causality: Tween-80 acts as a non-ionic surfactant, preventing the hydrophobic core of the drug from precipitating.
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Aqueous Dilution: Slowly add 500 μL of ddH₂O dropwise while gently vortexing to adjust the final volume to 1 mL.
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Storage: Use immediately for optimal results. If storing the stock, keep at -80°C for up to 6 months[1].
Protocol 2: Cellular Aneuploidy and Apoptosis Assay (Flow Cytometry)
Causality & Rationale: Because Luvixasertib overrides the SAC, treated cells will bypass mitotic arrest and replicate their DNA without dividing, resulting in a >4N DNA content (aneuploidy). Subsequent cell death yields fragmented DNA (Sub-G1 peak). Propidium Iodide (PI) is used to quantify DNA content, but because PI also intercalates into RNA, RNase A must be added to prevent false-positive fluorescence.
Step-by-Step Methodology:
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Cell Seeding: Seed HCT116 (colorectal) or MDA-MB-231 (TNBC) cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C.
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Drug Treatment: Treat cells with Luvixasertib at concentrations of 0 nM (Vehicle), 50 nM, and 100 nM[1]. Incubate for 24 to 48 hours.
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Harvesting: Collect both the media (containing early apoptotic detached cells) and adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.
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Fixation: Resuspend the pellet in 300 μL of cold PBS. Dropwise, add 700 μL of ice-cold 100% ethanol while vortexing gently (final concentration ~70% ethanol). Causality: Cold ethanol permeabilizes the cell membrane while preserving nuclear architecture. Store at -20°C for at least 2 hours.
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Staining: Wash cells twice with cold PBS to remove ethanol. Resuspend in 500 μL of PI/RNase Staining Buffer (50 μg/mL PI, 100 μg/mL RNase A). Incubate in the dark at room temperature for 30 minutes.
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Data Acquisition & Validation: Analyze via flow cytometry. Self-Validating Readout: The 0 nM control must show standard G1 (2N) and G2/M (4N) peaks. Successful TTK inhibition is validated by the dose-dependent appearance of a >4N peak (aneuploidy) and a Sub-G1 peak (apoptosis) at 48 hours[1].
References
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National Institutes of Health (PMC). Targeting monopolar spindle kinase I (Mps1 or TTK) induces radiosensitization in syngeneic models of triple negative breast cancer (TNBC) and potentiates type I interferon (T1IFN) signaling. Retrieved from:[Link]
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Guide to Pharmacology. luvixasertib | Ligand page. Retrieved from:[Link]
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PubChem. Luvixasertib (hydrochloride) | C28H31ClN6O3 | CID 132087328. Retrieved from:[Link]
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Pharmaceutical Technology. Luvixasertib by Treadwell Therapeutics for Colorectal Cancer: Likelihood of Approval. Retrieved from:[Link]
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ResearchGate. Structure of novel Mps1 inhibitors. Retrieved from:[Link]
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PatSnap Synapse. CFI-402257 - Drug Targets, Indications, Patents. Retrieved from:[Link]
Sources
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